
Tyr-Somatostatin-14: A Comprehensive
Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tyr-Somatostatin-14

Cat. No.: B13390110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tyr-Somatostatin-14 is a synthetic analog of the native peptide hormone Somatostatin-14

(SS-14), modified with a tyrosine residue at its N-terminus. This modification primarily serves

as a crucial tool for researchers, enabling radioiodination for use in radioligand binding assays

and in vivo imaging studies. Functionally, Tyr-Somatostatin-14 mimics the broad inhibitory

actions of endogenous somatostatin, exerting its effects through a family of G-protein coupled

receptors. This guide provides an in-depth exploration of the biological functions of Tyr-
Somatostatin-14, its interaction with somatostatin receptors, the downstream signaling

cascades it triggers, and detailed experimental protocols for its investigation.

Introduction to Somatostatin and Tyr-Somatostatin-
14
Somatostatin is a key regulatory peptide hormone that exists in two biologically active forms: a

14-amino acid peptide (Somatostatin-14) and a 28-amino acid peptide (Somatostatin-28)[1][2]

[3]. It is produced by a variety of tissues, including the hypothalamus, pancreas, and

gastrointestinal tract[1]. The primary physiological role of somatostatin is inhibitory; it modulates

the secretion of numerous other hormones, including growth hormone (GH), insulin, and

glucagon, and also functions as a neurotransmitter.
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Tyr-Somatostatin-14 is a customized peptide where a tyrosine amino acid is added to

Somatostatin-14. This addition provides a site for radiolabeling, typically with Iodine-125, which

makes it an invaluable tracer for in vitro receptor-binding assays and other experimental

procedures.

Interaction with Somatostatin Receptors (SSTRs)
The biological effects of Tyr-Somatostatin-14, like endogenous somatostatin, are mediated

through a family of five G-protein coupled receptors (GPCRs) designated SSTR1, SSTR2,

SSTR3, SSTR4, and SSTR5. These receptors are widely distributed throughout the body and

are often overexpressed in neuroendocrine tumors (NETs). Somatostatin-14 binds with high

affinity to all five receptor subtypes.

Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Kd, Ki, ID50) of Tyr-Somatostatin-14
and related somatostatin analogs to various somatostatin receptor subtypes as reported in the

literature.
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Ligand
Receptor/Ti
ssue

Assay Type
Binding
Affinity
Parameter

Value Reference

[125I-

Tyr11]S-14

Mouse

Pituitary

Tumor Cells

Radioligand

Binding
Kd 1.1 ± 0.04 nM

[125I]Tyr11-

SRIH

Human GH-

Secreting

Pituitary

Adenoma

Radioligand

Binding
Kd

0.80 ± 0.15

nM

[125I]Tyr11-

SRIH

Non-

secreting

Pituitary

Adenoma 1

Radioligand

Binding
Kd 0.18 nM

[125I]Tyr11-

SRIH

Non-

secreting

Pituitary

Adenoma 2

Radioligand

Binding
Kd 0.32 nM

SRIH-14

Human

Pituitary

Adenoma

Membranes

Competition

Binding vs

[125I]Tyr11-

SRIH

ID50 0.32 nM

Somatostatin-

14

Mouse Retina

(Inner

Plexiform

Layer)

Competition

Binding vs

[125I]Tyr11-

somatostatin-

14

Ki 900 pM

Somatostatin-

14

Mouse Retina

(Inner

Plexiform

Layer)

Competition

Binding vs

[125I]Leu8,D-

Trp22,Tyr25-

somatostatin-

28

Ki 4.58 nM
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Receptor Binding Capacity
The maximal binding capacity (Bmax) provides an indication of the density of receptors in a

given tissue.

Ligand Tissue/Cell Line Bmax Reference

[125I-Tyr11]S-14
Mouse Pituitary Tumor

Cells
1.28 ± 0.1 pmol/mg

[125I]Tyr11-SRIH
Human GH-Secreting

Pituitary Adenoma

234.2 ± 86.9 fmol/mg

protein

[125I]Tyr11-SRIH
Non-secreting

Pituitary Adenoma 1
17.2 fmol/mg protein

[125I]Tyr11-SRIH
Non-secreting

Pituitary Adenoma 2
48.0 fmol/mg protein

[125I]Tyr11-

somatostatin-14

Mouse Retina (Inner

Plexiform Layer)
68 fmol/mg protein

Signaling Pathways
Upon binding of Tyr-Somatostatin-14 to its receptors, a cascade of intracellular signaling

events is initiated. These pathways are predominantly inhibitory in nature and are mediated by

pertussis toxin-sensitive G-proteins (Gi/o).
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Figure 1: Tyr-Somatostatin-14 Signaling Pathways.

The primary signaling mechanisms include:

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP)

levels, which in turn reduces the activity of Protein Kinase A (PKA).

Modulation of Ion Channels: Somatostatin receptor activation leads to the opening of

potassium (K+) channels, causing membrane hyperpolarization, and the closing of voltage-

gated calcium (Ca2+) channels, which reduces calcium influx.
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Activation of Phospholipase C (PLC): This pathway can be modulated by SSTR activation,

leading to changes in inositol triphosphate (IP3) and diacylglycerol (DAG) levels.

Activation of Phosphatases: SSTRs can activate various protein phosphatases, which are

involved in the anti-proliferative effects of somatostatin.

These signaling events collectively result in the potent inhibitory effects of Tyr-Somatostatin-
14 on hormone secretion and cell proliferation.

Biological Functions and Physiological Effects
Tyr-Somatostatin-14, by activating SSTRs, elicits a wide range of physiological responses.

Inhibition of Hormone Secretion
A primary function of Tyr-Somatostatin-14 is the potent inhibition of the release of several key

hormones.

Somatostatin is a well-established inhibitor of GH secretion from the anterior pituitary gland.

This inhibitory action is a cornerstone of its physiological function and has therapeutic

applications in conditions of GH excess, such as acromegaly. Studies have shown that

somatostatin analogs are effective in reducing GH secretion in various models. The regulation

of GH is also influenced by other factors like thyrotropin-releasing hormone (TRH), which can

have an inhibitory effect on GH through somatostatin neurons.

In the pancreas, Tyr-Somatostatin-14 plays a crucial role in regulating glucose homeostasis

by inhibiting the secretion of both insulin and glucagon from the islets of Langerhans.

Interestingly, some studies suggest that Somatostatin-14 preferentially inhibits glucagon

release, while Somatostatin-28 is more potent in inhibiting insulin release. Somatostatin is

considered a powerful and tonic inhibitor of glucagon secretion.

The following table summarizes the inhibitory concentrations (IC50) of Somatostatin-14 on

hormone release.
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Hormone Inhibited System IC50 Reference

Glucagon Rat Pancreatic Islets 0.04 nM

Insulin Rat Pancreatic Islets 0.3 nM

Growth Hormone
Rat Primary Anterior

Pituitary Cells
0.1 nM

Forskolin-stimulated

cAMP
L cells expressing sst2 0.15 nM

Anti-proliferative Effects
Tyr-Somatostatin-14 can inhibit the proliferation of both normal and cancerous cells. This

effect is mediated by the activation of SSTRs, which can induce cell cycle arrest and apoptosis.

The anti-proliferative properties of somatostatin analogs are being actively investigated for

cancer therapy, particularly for neuroendocrine tumors that often overexpress SSTRs.

Neuronal Effects
In the central nervous system, somatostatin acts as a neurotransmitter and neuromodulator. It

can influence neuronal excitability by modulating ion channel activity.

Experimental Protocols
The addition of a tyrosine residue to Somatostatin-14 makes it particularly amenable to various

experimental techniques.

Radioligand Binding Assay
This is a fundamental technique to characterize the interaction of Tyr-Somatostatin-14 with its

receptors.
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Figure 2: Radioligand Binding Assay Workflow.

Detailed Methodology:

Membrane Preparation: Homogenize cells or tissues expressing SSTRs in a suitable buffer

and centrifuge to isolate the membrane fraction.

Radiolabeling: Radioiodinate Tyr-Somatostatin-14 using standard methods (e.g.,

Chloramine-T method) to produce [125I]Tyr-Somatostatin-14.
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Incubation:

Total Binding: Incubate a fixed amount of membrane preparation with increasing

concentrations of [125I]Tyr-Somatostatin-14.

Non-specific Binding: In a parallel set of tubes, incubate as for total binding but in the

presence of a large excess of unlabeled Somatostatin-14.

Competition Binding: Incubate membranes with a fixed concentration of [125I]Tyr-
Somatostatin-14 and varying concentrations of the unlabeled test compound.

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound

from free radioligand.

Detection: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

Specific Binding = Total Binding - Non-specific Binding.

Analyze saturation binding data using Scatchard analysis to determine the dissociation

constant (Kd) and maximum number of binding sites (Bmax).

Analyze competition binding data to determine the inhibitory concentration (IC50) of the

test compound.

cAMP Assay
This assay measures the ability of Tyr-Somatostatin-14 to inhibit adenylyl cyclase activity.
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Figure 3: cAMP Assay Workflow.

Detailed Methodology:

Cell Culture: Plate cells expressing the SSTR of interest in appropriate culture plates.
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Treatment:

Pre-incubate the cells with various concentrations of Tyr-Somatostatin-14.

Add a stimulating agent, such as forskolin, to activate adenylyl cyclase and induce cAMP

production.

Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially

available kit (e.g., ELISA or Radioimmunoassay).

Data Analysis: Plot the measured cAMP levels against the concentration of Tyr-
Somatostatin-14 to determine the IC50 value for the inhibition of adenylyl cyclase.

Conclusion
Tyr-Somatostatin-14 is an indispensable tool in the study of somatostatin physiology and

pharmacology. Its ability to be radiolabeled allows for precise quantification of receptor binding

and distribution, providing valuable insights for researchers and drug development

professionals. By mimicking the potent inhibitory actions of endogenous somatostatin on

hormone secretion and cell proliferation, Tyr-Somatostatin-14 continues to be a cornerstone in

the investigation of neuroendocrine signaling and the development of novel therapeutics for a

range of diseases, including neuroendocrine tumors and hormonal disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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